N-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
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Overview
Description
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a benzothiazole ring, a tetrahydrothiophene moiety, and a nicotinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with 4-methylbenzoic acid under acidic conditions.
Synthesis of the Tetrahydrothiophene Moiety: Tetrahydrothiophene can be prepared by the hydrogenation of thiophene in the presence of a suitable catalyst.
Coupling Reaction: The final step involves coupling the benzothiazole and tetrahydrothiophene moieties with nicotinic acid or its derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in designing new materials with specific electronic or optical properties.
Biological Research: It could be used as a probe to study biological pathways or as a tool in biochemical assays.
Mechanism of Action
The mechanism by which N-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylbenzo[d]thiazol-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)benzamide
- N-(4-methylbenzo[d]thiazol-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)pyridine
Uniqueness
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is unique due to the combination of its structural elements, which may confer distinct chemical and biological properties. Its benzothiazole ring, tetrahydrothiophene moiety, and nicotinamide group together create a compound with potential for diverse applications, setting it apart from similar compounds.
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-11-4-2-6-14-15(11)20-18(25-14)21-16(22)13-5-3-8-19-17(13)23-12-7-9-24-10-12/h2-6,8,12H,7,9-10H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCJWYPGEVXFJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(N=CC=C3)OC4CCSC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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